Product packaging for 6-Phenylhexyldimethyl(dimethylamino)silane(Cat. No.:CAS No. 1223044-18-5)

6-Phenylhexyldimethyl(dimethylamino)silane

Cat. No.: B572145
CAS No.: 1223044-18-5
M. Wt: 263.5
InChI Key: HMCFRIVVLOMMHV-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry and Silane (B1218182) Coupling Agents

Organosilicon chemistry is a field that studies compounds containing carbon-silicon bonds. Within this domain, silane coupling agents are a critical class of materials renowned for their ability to form durable bonds between dissimilar materials, specifically organic and inorganic substances. thenanoholdings.com These agents are foundational in the creation of high-performance composite materials. thenanoholdings.com

The general formula for a silane coupling agent highlights its dual-functionality, with a hydrolyzable group and an organofunctional group. thenanoholdings.com In the case of 6-Phenylhexyldimethyl(dimethylamino)silane, the dimethylamino group serves as the hydrolyzable moiety. amazonaws.com This group is highly sensitive to moisture and reacts rapidly with water or protic solvents. gelest.comamazonaws.com Upon hydrolysis, a reactive silanol (B1196071) group is formed. This silanol group can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica (B1680970), and metal oxides, forming stable, covalent siloxane (Si-O-Substrate) bonds. thenanoholdings.com

Evolution and Significance of Organoaminosilanes in Chemical Research

Organoaminosilanes, the specific chemical family to which this compound belongs, represent a significant evolution in silane technology. amazonaws.com Their importance stems from the unique reactivity imparted by the amino group. Amino-containing silanes can act as catalysts, particularly for the condensation reactions that are crucial for forming a stable siloxane layer on a substrate. mdpi.com

Research has shown that the amino group can catalyze both the initial reaction between the silane and the surface hydroxyl groups and the subsequent polymerization of adjacent silane molecules. mdpi.com This self-catalysis leads to the formation of a more tightly cross-linked and robust polymeric nanolayer on the surface, enhancing its protective properties. mdpi.com This is a distinct advantage over other silanes that might require an external catalyst.

The significance of organoaminosilanes is evident in their wide range of applications. They are extensively used for:

Surface Modification : Creating hydrophobic surfaces and protective coatings that can significantly inhibit corrosion on metals like steel, copper, zinc, and aluminum. gelest.commdpi.com

Adhesion Promotion : Improving the bond between organic adhesives, sealants, or coatings and inorganic substrates. cymitquimica.com

Chemical Intermediates : Serving as a building block in the synthesis of more complex materials and functional polymers. cymitquimica.comamazonaws.com

The presence of the dimethylamino groups also influences the compound's solubility and reactivity, making it a versatile tool in synthetic organic chemistry. cymitquimica.com

Scope and Objectives of Academic Research on this compound

Academic and industrial research on this compound is focused on leveraging its specific structural features for targeted applications in advanced materials. The primary objectives of this research include:

Development of Advanced Coatings : Investigating its use in creating highly hydrophobic and durable surface coatings. The long phenylhexyl chain is expected to create a low-energy, non-polar surface that repels water, which is critical for applications ranging from architectural coatings to anti-stiction layers in microelectronics. gelest.comgelest.com

Synthesis of Novel Polymers and Composites : Utilizing the compound as a coupling agent to enhance the properties of composite materials. Research aims to understand how incorporating this silane at the interface between inorganic fillers and a polymer matrix affects the final material's strength, thermal stability, and moisture resistance. cymitquimica.comthenanoholdings.com

Functionalization of Nanomaterials : Exploring its application in the surface modification of nanoparticles and nanoscale devices. By forming self-assembled monolayers, this silane can alter the surface properties of nanomaterials, which is essential for their application in fields like diagnostics, medical devices, and electronics. gelest.comnih.govsolubilityofthings.com

Use as a Chemical Intermediate : Serving as a precursor in multi-step synthetic pathways. amazonaws.com The reactive dimethylamino group can be displaced to attach other functional moieties, allowing for the creation of highly specialized molecules for applications in pharmaceuticals or personal care products. gelest.com

The research scope is fundamentally centered on understanding the structure-property relationships that govern its performance as a surface modifier and coupling agent, with the ultimate goal of designing next-generation materials with tailored functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H29NSi B572145 6-Phenylhexyldimethyl(dimethylamino)silane CAS No. 1223044-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[dimethyl(6-phenylhexyl)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NSi/c1-17(2)18(3,4)15-11-6-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,5-6,8,11-12,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCFRIVVLOMMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C)CCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry for 6 Phenylhexyldimethyl Dimethylamino Silane

Established Synthetic Pathways for Dimethylaminosilanes

The most direct and widely employed method for the synthesis of aminosilanes is the reaction of a halosilane with a primary or secondary amine. justia.comgoogle.comresearchgate.net In the context of preparing a precursor for 6-Phenylhexyldimethyl(dimethylamino)silane, this would involve the reaction of dimethyldichlorosilane with dimethylamine (B145610). The reaction proceeds via nucleophilic substitution at the silicon center, where the nitrogen atom of the amine displaces a halogen atom.

A general representation of this reaction is: R¹R²SiCl₂ + 2 HN(CH₃)₂ → R¹R²Si(N(CH₃)₂)₂ + 2 HCl

Alternatively, the reaction can be performed with a pre-formed aminosilane (B1250345) in a redistribution reaction with a halosilane. justia.comgoogle.com For instance, reacting a halosilane with a tris(dimethylamino)silane (B81438) can yield the desired aminohalosilane. google.com The reaction conditions for these aminations can vary, with temperatures ranging from -100°C to 100°C, and can be performed with or without a solvent. justia.comgoogle.com The choice of reaction parameters often depends on the specific substrates and the desired product.

A method for synthesizing aminohalosilanes involves reacting a halosilane with an aminosilane. justia.com The molar ratio of the reactants can be adjusted, typically ranging from approximately 10:1 to 1:10, to optimize the formation of the desired product. justia.comgoogle.com

Hydrosilylation is a fundamental reaction for the formation of silicon-carbon bonds and is central to the synthesis of this compound. This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. rsc.orgnih.govqualitas1998.net To synthesize the 6-phenylhexyl moiety attached to the silicon atom, a plausible strategy would involve the hydrosilylation of 6-phenyl-1-hexene (B73116) with a suitable hydrosilane, such as dimethyl(dimethylamino)silane.

The general scheme for this reaction is: R¹R²Si(H)N(CH₃)₂ + H₂C=CH(CH₂)₄C₆H₅ → R¹R²Si((CH₂)₆C₆H₅)N(CH₃)₂

This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum. qualitas1998.net However, a variety of other catalytic systems, including those based on other metals and even metal-free approaches, have been developed. nih.govnih.gov The regioselectivity of the hydrosilylation reaction is a key consideration, with the formation of the terminal (anti-Markovnikov) product being the desired outcome for the synthesis of this compound.

Recent advancements in hydrosilylation include photocatalyzed methods. nih.gov For example, the use of photocatalysts can enable regioselective hydrosilylation under mild conditions. nih.gov Electrochemical methods have also been explored for hydrosilylation reactions, offering an alternative to traditional catalytic approaches. rsc.org

Catalytic Approaches in the Synthesis of this compound and Analogues

Catalysis plays a pivotal role in the efficient and selective synthesis of organosilanes. For the key hydrosilylation step in the synthesis of this compound, various catalytic strategies are available.

Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, have historically been the most widely used for industrial and laboratory-scale hydrosilylation due to their high activity. qualitas1998.net However, concerns over the cost and potential for platinum contamination in the final product have driven the development of alternative catalysts.

Heterogeneous catalysts, where the catalyst is immobilized on a solid support, offer advantages in terms of catalyst recovery and reuse. qualitas1998.netacs.org For example, platinum nanoparticles entrapped in a sol-gel silica (B1680970) matrix have been shown to be effective and reusable catalysts for the hydrosilylation of olefins. qualitas1998.net

Ruthenium-based catalysts have also emerged as effective alternatives for hydrosilylation reactions, including the transfer hydrosilylation of ketones using silyl (B83357) formates as hydrosilane surrogates. nih.gov Furthermore, photocatalytic systems, often employing iridium or organic dye sensitizers, can facilitate hydrosilylation under visible light irradiation, providing a milder and more selective reaction pathway. nih.gov The proposed mechanism for photocatalyzed hydrosilylation often involves the generation of a silyl radical through a hydrogen atom transfer process. nih.gov

The table below summarizes various catalytic systems used in hydrosilylation reactions relevant to the synthesis of organosilanes.

Catalyst SystemSubstratesKey Features
Platinum (e.g., Speier's, Karstedt's)Alkenes, AlkynesHigh activity, widely used. qualitas1998.net
Heterogeneous Pt (e.g., SiliaCat Pt(0))OlefinsRecyclable, low Pt leaching. qualitas1998.net
Ruthenium ComplexesKetones (Transfer Hydrosilylation)Mild conditions, uses silyl formates. nih.gov
Photocatalysts (e.g., 4CzIPN)Alkenyl BoronatesRegioselective, photoinduced HAT. nih.gov
ElectrochemicalAlkynesElectricity-driven, novel strategy. rsc.org

Green Chemistry Principles in Organosilane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organosilanes to develop more sustainable and environmentally benign processes. rsc.orgacs.orgresearchgate.net Key considerations include atom economy, the use of less hazardous chemicals, and the development of catalytic and recyclable processes. acs.org

One of the core principles of green chemistry is maximizing atom economy, which seeks to incorporate the maximum amount of reactants into the final product. acs.org In the context of aminosilane synthesis, dehydrogenative coupling of amines and silanes presents a greener alternative to traditional methods that use halosilanes, as the only byproduct is hydrogen gas. rsc.org

The use of catalysts is inherently a green chemistry principle as it reduces the need for stoichiometric reagents. The development of heterogeneous and recyclable catalysts, as discussed in the previous section, is a significant step towards more sustainable organosilane synthesis. qualitas1998.net

Solvent selection is another critical aspect of green chemistry. Efforts are being made to replace hazardous solvents with more environmentally friendly alternatives or to develop solvent-free reaction conditions. acs.org For example, some organocatalytic preparations of silatranes can be performed without a solvent, and the purification process can be designed to allow for the recycling of excess reagents and catalysts. acs.org

Furthermore, the development of flow chemistry processes for organosilane synthesis can offer improved safety, efficiency, and scalability, contributing to a greener manufacturing process. sci-hub.se For instance, a flow microreactor system has been utilized for the rapid and efficient functionalization of hydrosilanes. sci-hub.se

The table below outlines some green chemistry approaches applicable to organosilane synthesis.

Green Chemistry PrincipleApplication in Organosilane Synthesis
Atom Economy Dehydrogenative coupling of amines and silanes to produce H₂ as the only byproduct. rsc.org
Catalysis Use of recyclable heterogeneous catalysts (e.g., SiliaCat Pt(0)) to minimize waste. qualitas1998.net
Safer Solvents & Conditions Solvent-free synthesis of silatranes; use of flow chemistry for safer handling of reactive intermediates. acs.orgsci-hub.se
Reduce Derivatives Enzymatic processes can avoid the need for protecting groups in some organosilane syntheses. acs.org

Reaction Mechanisms and Chemical Transformations of 6 Phenylhexyldimethyl Dimethylamino Silane

Hydrolytic Reactivity and Silanol (B1196071) Formation Pathways

C₆H₅(CH₂)₆Si(CH₃)₂(N(CH₃)₂) + H₂O → C₆H₅(CH₂)₆Si(CH₃)₂(OH) + HN(CH₃)₂

The phenylhexyl group, being non-polar, influences the solubility and orientation of the molecule at interfaces, while the dimethylsilyl group provides the backbone for the silane (B1218182) chemistry. The hydrolysis is often the initial and rate-determining step in many of its applications, particularly in surface modification. gelest.com The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. nih.gov

In aqueous environments, a major concern for aminosilanes is the potential for the amine functionality to catalyze the hydrolysis of the siloxane bonds that are formed, which can lead to the detachment of the silane from a surface. nih.govacs.org

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions. These reactions can occur between two silanol molecules to form a siloxane (Si-O-Si) bond and a water molecule. This process can lead to the formation of dimers, oligomers, or even polymeric structures in solution. nih.gov

When in the presence of an inorganic surface rich in hydroxyl groups, such as silica (B1680970) (SiO₂), the silanol derived from 6-Phenylhexyldimethyl(dimethylamino)silane can condense with the surface hydroxyls. This results in the covalent grafting of the 6-phenylhexyldimethylsilyl group onto the surface. nih.gov The dynamics of this condensation are complex and depend on the surface hydroxyl group density and the reaction conditions.

The general pathway for condensation on a silica surface is as follows:

C₆H₅(CH₂)₆Si(CH₃)₂(OH) + HO-Si(surface) → C₆H₅(CH₂)₆Si(CH₃)₂-O-Si(surface) + H₂O

The reaction of triorganyl(dimethylamino)silanes with surface-hydrated silicon dioxide has been shown to yield a dense grafted layer, often requiring elevated temperatures (150–250°C) for extended periods to achieve maximum coverage. researchgate.net

Surface Modification through Silylation: Mechanisms of Grafting

The ability to form a stable, covalently bonded layer on various substrates makes this compound a valuable agent for surface modification. This process, known as silylation, alters the surface properties, such as hydrophobicity, adhesion, and biocompatibility.

The grafting mechanism of monofunctional silanes like this compound is generally considered to proceed via a two-step process: initial physisorption onto the surface followed by covalent bond formation. The long phenylhexyl chain plays a significant role in the self-assembly process, driving the formation of an ordered monolayer.

Silicon dioxide (silica) is a common substrate for modification with organosilanes due to its native surface hydroxyl groups (silanols). The interaction of this compound with a silica surface begins with the hydrolysis of the dimethylamino group, as previously described. The resulting silanol can then react with the surface silanols. nih.gov

The grafting of aminosilanes onto silica surfaces can result in different bonding configurations, including monodentate (single Si-O-surface bond), bidentate (two Si-O-surface bonds, more relevant for di- and tri-functional silanes), and hydrogen bonding interactions. researchgate.net For a monofunctional silane like the one , a single covalent bond per molecule to the surface is expected. The reaction between aminosilanes and silicon dioxide surfaces is complex and heavily influenced by reaction conditions. nih.gov

The grafting of this compound onto a surface like silica can lead to the formation of a self-assembled monolayer (SAM). The long phenylhexyl chains tend to align due to van der Waals interactions, resulting in a densely packed and ordered layer. arxiv.org

The characterization of these grafted layers is crucial to understanding their structure and properties. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are commonly employed.

X-ray Photoelectron Spectroscopy (XPS) can provide quantitative compositional information about the top atomic layers of the modified surface. sc.edu It can confirm the presence of silicon, carbon, and nitrogen from the silane, and provide information about the chemical state of these elements. psu.eduwiley.commdpi.com The relative atomic concentrations can be used to estimate the thickness and coverage of the grafted layer. nih.gov

Atomic Force Microscopy (AFM) is used to visualize the surface topography of the grafted layer at the nanoscale. acs.orgresearchgate.netarxiv.orgpsu.edu It can reveal the formation of a uniform monolayer or the presence of islands and aggregates, providing insights into the quality and homogeneity of the coating. strath.ac.uk AFM can also be used to measure the thickness of the monolayer. mdpi.com

Characterization TechniqueInformation Obtained for Grafted LayersTypical Findings for Phenylalkylsilane Monolayers
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states, layer thicknessPresence of Si, C, and N peaks confirming grafting. Analysis of Si 2p, C 1s, and N 1s peaks reveals information on bonding and orientation.
Atomic Force Microscopy (AFM) Surface topography, roughness, layer thickness, homogeneityFormation of well-ordered monolayers with low surface roughness. Can reveal island formation or defects in the layer.
Contact Angle Goniometry Surface wettability (hydrophobicity/hydrophilicity)Increased water contact angle indicating a hydrophobic surface due to the phenylhexyl group.
Ellipsometry Layer thickness and refractive indexPrecise measurement of monolayer thickness, typically in the nanometer range.

Catalytic Dissociation and Degradation Pathways of Organoaminosilanes

Organoaminosilanes, while forming relatively stable bonds to surfaces, can undergo degradation under certain conditions. The pathways of degradation are influenced by the specific chemical environment, including the presence of catalysts, temperature, and moisture.

A significant degradation pathway for aminosilanes is the hydrolysis of the siloxane bond, which can be catalyzed by the amine functionality within the molecule itself. nih.govacs.org This can occur either intramolecularly, through the formation of a cyclic intermediate, or intermolecularly between adjacent grafted molecules. acs.org The catalytic activity of metal oxide surfaces can also play a role in the decomposition of aminosilanes. documentsdelivered.comresearchgate.netnih.gov

At elevated temperatures, organoaminosilanes can undergo thermal degradation. The cleavage of chemical bonds can occur, leading to the fragmentation of the molecule. The Si-N bond is generally considered to be the most labile in aminosilanes. The bond dissociation energy of a typical Si-N bond is in the range of 439 kJ/mol, while Si-C bonds are around 435 kJ/mol and Si-H bonds are approximately 298-380 kJ/mol. ucsb.edugelest.comsci-hub.ruresearchgate.net

Surface-mediated cracking can occur when the grafted silane is subjected to high temperatures while attached to a substrate. The surface itself can act as a catalyst, lowering the activation energy for decomposition reactions. The specific products of thermal and surface-mediated cracking of this compound are not well-documented in the literature, but would likely involve the cleavage of the Si-N, Si-C, and C-C bonds, leading to a variety of smaller volatile fragments and a carbonaceous residue on the surface.

Radical Substitution Mechanisms at Silicon Centers

While specific studies on the radical substitution mechanisms of this compound are not extensively documented, the general principles of radical reactions involving organosilanes provide a framework for understanding its potential behavior. acs.orge-bookshelf.de Silyl (B83357) radicals are key intermediates in these transformations and can be generated through various methods, including the abstraction of a hydrogen atom from a silicon hydride by other radicals or through photolytic cleavage of a Si-Si bond. e-bookshelf.deresearchgate.net

In the context of a compound like this compound, a radical substitution at the silicon center would likely proceed through the formation of a transient silyl radical intermediate. The reaction could be initiated by a radical species (R•) that attacks the silicon atom. However, a more common pathway for radical generation in related organosilanes involves the homolytic cleavage of a bond to silicon. For instance, in the gas phase reaction of the phenyl radical with silane (SiH₄), a substitution pathway has been identified where a transient, unstable intermediate is formed, leading to the substitution product. chemrxiv.orgchemrxiv.orgescholarship.org This suggests that a similar radical-mediated substitution could occur with this compound, although the specific dynamics would be influenced by the steric and electronic effects of the phenylhexyl, dimethyl, and dimethylamino substituents.

The general mechanism for a radical substitution at a silicon center can be depicted as follows:

Initiation:

Formation of a radical initiator (e.g., from an azo compound or peroxide).

Propagation:

Reaction of the initiator with a suitable precursor to generate a silyl radical. In the absence of a Si-H or Si-Si bond in this compound, this would likely involve an abstraction or displacement of one of the groups attached to the silicon.

The resulting silyl radical can then react with another molecule, propagating the chain.

It is important to note that the strength of the Si-N bond and the nature of the substituents will significantly influence the propensity for radical reactions at the silicon center.

Role in Functional Group Transformations and Protection

The primary role of silylamines, such as this compound, in organic synthesis is as silylating agents. researchgate.net Silylation is a versatile method for the temporary protection of various functional groups, including alcohols, amines, and carboxylic acids. taylorandfrancis.com The dimethylamino group on the silicon atom of this compound makes it a reactive silylating agent.

The general transformation involves the reaction of the silylamine with a protic functional group (e.g., an alcohol, R'-OH), leading to the formation of a silyl ether and dimethylamine (B145610) as a byproduct. researchgate.net The reaction is typically driven by the formation of the stable Si-O bond.

General Silylation Reaction: R₃Si-NMe₂ + R'-OH ⇌ R₃Si-OR' + HNMe₂

This equilibrium can be shifted towards the product by removing the volatile dimethylamine byproduct. The resulting silyl ether protects the hydroxyl group from unwanted reactions under various conditions. A key advantage of using silyl ethers as protecting groups is their stability under many non-acidic conditions and their facile removal under acidic conditions or with a fluoride (B91410) source.

The specific properties of the 6-phenylhexyl and dimethyl groups on the silicon atom would influence the stability and reactivity of the corresponding silyl ether. The bulky phenylhexyl group could provide steric hindrance, potentially offering selectivity in the silylation of complex molecules.

The table below summarizes the general application of silylamines in functional group protection.

Functional Group Protected Functional Group General Reaction Conditions Deprotection Conditions
Alcohol (-OH)Silyl Ether (-O-SiR₃)Reaction with silylamine, often with a catalystAcidic hydrolysis or fluoride ion source
Amine (-NH₂)Silylamine (-N(SiR₃)₂)Reaction with excess silylamineHydrolysis
Carboxylic Acid (-COOH)Silyl Ester (-COO-SiR₃)Reaction with silylamineMild hydrolysis

This table provides a generalized overview of silylamine reactivity based on established chemical principles.

In addition to protection, the introduction of a silyl group can alter the solubility and volatility of a molecule, which can be advantageous in certain analytical and purification techniques. The presence of the phenylhexyl group in this compound could enhance its solubility in nonpolar organic solvents. cymitquimica.com

Advanced Characterization Techniques for 6 Phenylhexyldimethyl Dimethylamino Silane and Modified Systems

Spectroscopic Methods for Structural Elucidation and Bond Analysis

Spectroscopic techniques are fundamental for confirming the molecular structure of organosilanes and identifying the specific functional groups that dictate their chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilane compounds like 6-Phenylhexyldimethyl(dimethylamino)silane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. For this specific compound, ¹H, ¹³C, and ²⁹Si NMR spectra would be utilized to confirm its identity and purity.

¹H NMR: This spectrum would show distinct signals corresponding to the protons in the phenyl group, the hexyl aliphatic chain, the two methyl groups attached to the silicon atom, and the two methyl groups of the dimethylamino moiety. The integration of these signals would confirm the relative number of protons in each environment.

¹³C NMR: The carbon spectrum would provide complementary information, with unique peaks for the aromatic carbons of the phenyl ring, the six different carbons of the hexyl chain, the silicon-bound methyl carbons, and the nitrogen-bound methyl carbons.

²⁹Si NMR: This technique is particularly valuable for organosilane characterization. A single resonance peak would be expected for the silicon atom in this compound, and its chemical shift would be indicative of the surrounding substituents (two methyl groups, one hexyl chain, and one dimethylamino group).

Table 1: Predicted NMR Chemical Shifts for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹H Phenyl (Ar-H) 7.15 - 7.30
¹H Methylene (-CH₂-Ph) ~2.6
¹H Methylene (-CH₂-) chain 1.2 - 1.6
¹H Methylene (-CH₂-Si) ~0.6
¹H Dimethylamino (N(CH₃)₂) ~2.5
¹H Dimethylsilyl (Si(CH₃)₂) ~0.1
¹³C Phenyl (Ar-C) 125 - 143
¹³C Alkyl Chain (-CH₂-) 23 - 36
¹³C Dimethylamino (N(CH₃)₂) ~40
¹³C Dimethylsilyl (Si(CH₃)₂) ~-2
²⁹Si Dimethyl(dimethylamino)silyl 0 - 10

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. When applied to this compound, the resulting spectrum would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Analysis of these bands confirms the presence of the key structural components.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretches from the phenyl group would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the hexyl and methyl groups would be observed just below 3000 cm⁻¹.

Si-C stretching: The presence of the silicon-methyl and silicon-hexyl bonds would be confirmed by characteristic Si-C stretching and bending vibrations, typically found in the 1250-1270 cm⁻¹ and 700-850 cm⁻¹ regions.

Si-N stretching: The bond between the silicon atom and the dimethylamino group would produce a characteristic absorption band, often in the 900-1000 cm⁻¹ range.

Aromatic C=C stretching: The phenyl ring would exhibit characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Vibration Functional Group
3000 - 3100 C-H stretch Phenyl Ring
2850 - 2960 C-H stretch Hexyl and Methyl Groups
1580 - 1610 C=C stretch Phenyl Ring
~1260 CH₃ symmetric bend Si-CH₃
900 - 1000 Si-N stretch Si-N(CH₃)₂
750 - 850 Si-C stretch Si-C
690 - 770 C-H out-of-plane bend Phenyl Ring

Surface and Interfacial Analytical Techniques

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique for analyzing the elemental composition and chemical states of the top 1 to 10 nanometers of a material. mdpi.com When a substrate is treated with this compound, XPS can confirm the successful deposition of the silane (B1218182) layer and investigate its interaction with the surface. acs.orgstrath.ac.uk

A survey scan would identify the elements present, such as Carbon (C), Silicon (Si), Nitrogen (N), and Oxygen (O), along with elements from the underlying substrate. mdpi.com High-resolution scans of the individual elemental regions provide detailed chemical state information:

Si 2p: The binding energy of the Si 2p peak can distinguish between the Si-C bonds in the silane and any Si-O bonds formed upon reaction with a hydroxylated substrate (like silica (B1680970) or glass). acs.orgresearchgate.net

C 1s: The C 1s spectrum can be deconvoluted to identify carbon in different environments, such as the aromatic phenyl ring, the aliphatic hexyl chain, and the Si-CH₃ groups.

N 1s: The N 1s peak confirms the presence of the nitrogen from the dimethylamino group. After hydrolysis and reaction with a surface, the absence or significant reduction of this signal can indicate the cleavage of the Si-N bond and the successful grafting of the silane.

Table 3: Expected XPS Binding Energies for a this compound Modified Surface

Element Orbital Chemical State Expected Binding Energy (eV)
Si 2p Si-C / Si-N ~101.5 - 102.5
Si 2p Si-O (on substrate) ~103.0 - 103.5
C 1s C-C / C-H (aliphatic/aromatic) ~284.8 - 285.0
C 1s C-Si ~284.2
N 1s C-N ~399.0 - 400.0
O 1s Si-O-Si (from substrate) ~532.0 - 533.0

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides elemental composition from the top 3-10 nanometers of a sample. phi.comcarleton.edu A key advantage of AES is its high spatial resolution (down to ~5-8 nm), which allows for the analysis of very small features or the identification of localized surface impurities. phi.comkratos.com

In the context of surfaces modified with this compound, AES is particularly useful for:

Impurity Detection: Identifying contaminants on the substrate prior to silanization that could hinder uniform film formation.

Quality Control: Detecting localized defects or areas of poor coverage in the deposited silane layer.

Depth Profiling: When combined with ion sputtering, AES can be used to remove surface layers and analyze the elemental composition as a function of depth, which is valuable for investigating the interfacial chemistry between the silane film and the substrate. carleton.eduwikipedia.org

AES provides information complementary to XPS, with its strength lying in microanalysis and elemental mapping of surfaces. carleton.edukratos.com

Rutherford Backscattering Spectrometry (RBS) is a non-destructive analytical technique that provides highly accurate, quantitative information on the elemental composition and thickness of thin films without the need for reference standards. eag.comeag.com The technique involves directing a beam of high-energy helium ions at the sample and measuring the energy of the ions that are scattered backward from atomic nuclei. wikipedia.orgphilips.com

For a thin film of this compound on a substrate (particularly a substrate with heavier elements, like silicon), RBS can determine:

Elemental Areal Density: The absolute quantity of Si, C, and N atoms per unit area (atoms/cm²) in the film. eag.com This allows for a precise determination of the film's stoichiometry.

Film Thickness: If the density of the silane film is known or can be estimated, the areal density can be converted into an average film thickness. eag.comazom.com Conversely, if the physical thickness is known from another technique, RBS can be used to calculate the film's density. eag.com

Compositional Uniformity: The shape of the peaks in the RBS spectrum provides information about the distribution of elements with depth, making it possible to assess the uniformity of the film. wikipedia.orgphilips.com

RBS is an exceptionally powerful tool for the quantitative analysis of thin film systems, offering a definitive measure of composition and thickness that can be used to calibrate other surface analysis techniques. eag.com

Chromatographic and Mass Spectrometric Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Decomposition Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for assessing the purity and identifying decomposition products of volatile and semi-volatile compounds like this compound. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for separating individual components from a complex mixture and identifying them based on their unique mass-to-charge ratio and fragmentation patterns.

In the context of organosilane precursors, purity is paramount. Even trace impurities can significantly impact the performance and properties of resulting materials in applications such as thin-film deposition. GC-MS is employed to verify the percentage purity of this compound and to detect any residual starting materials, by-products from synthesis, or solvent contaminants. The compound is introduced into the GC, where it is vaporized and travels through a capillary column. The differential interaction of the compound and any impurities with the column's stationary phase leads to their separation over time. As each component elutes from the column, it enters the mass spectrometer.

The mass spectrometer bombards the eluting molecules with electrons, causing them to ionize and break apart into characteristic fragments. The resulting mass spectrum serves as a molecular "fingerprint." For this compound, the analysis would focus on identifying the molecular ion peak corresponding to its chemical formula (C16H29NSi) and its specific fragmentation pattern.

Furthermore, organoaminosilanes can be susceptible to hydrolysis and thermal degradation. GC-MS is a critical tool for identifying the products of these decomposition pathways. For instance, exposure to moisture can lead to the hydrolysis of the dimethylamino group, potentially forming silanols or disiloxanes. A GC-MS method developed for detecting unknown contaminants in water systems successfully identified dimethylsilanediol by generating a unique mass spectrum that was later confirmed against a synthesized standard nasa.gov. While specific studies on this compound are not prevalent, methods developed for other fluorinated silanes have utilized GC-MS to analyze thermally stable and volatile compounds, demonstrating the technique's applicability to this class of molecules diva-portal.org.

A typical GC-MS analysis for purity and decomposition would involve a temperature program to ensure the elution of all potential products, from volatile silanes to higher-boiling-point siloxanes. The resulting mass spectra can be compared against spectral libraries for identification nasa.gov.

Table 1: Illustrative GC-MS Parameters for Organosilane Analysis

Parameter Setting Purpose
GC System Agilent 6890GC or similar Separates volatile compounds.
Column DB-VRX (60m x 0.25mm x 1.4µm) or similar Provides separation based on polarity and boiling point. nasa.gov
Inlet Temperature 225 °C Ensures complete vaporization of the sample. nasa.gov
Carrier Gas Helium Inert gas to carry the sample through the column. nasa.gov
Oven Program Initial temp 40°C, ramp to 250°C Separates compounds with a wide range of boiling points.
MS System Agilent 5973 MSD or similar Detects and identifies separated compounds.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization method for creating reproducible mass spectra.

| Scan Range | 29 - 400 m/z | Covers the expected mass range for the parent compound and its likely fragments/impurities. nasa.gov |

This table represents typical parameters and may be adjusted based on the specific instrumentation and analytical goals.

Characterization of Thin Films and Deposited Materials

Thin films created using this compound as a precursor, typically via plasma-enhanced chemical vapor deposition (PECVD), require precise characterization to ensure they meet the desired specifications for various applications. Techniques like spectroscopic ellipsometry and optical emission spectroscopy are vital for understanding the properties of the deposited films and the deposition process itself.

Spectroscopic Ellipsometry for Optical Properties and Film Thickness

Spectroscopic ellipsometry is a non-destructive, optical technique used to determine film thickness and optical properties (refractive index 'n' and extinction coefficient 'k') of thin films. It measures the change in polarization of light upon reflection from a sample surface. By analyzing these changes over a range of wavelengths, a model can be built to extract the desired film properties.

For films deposited from organosilane precursors, spectroscopic ellipsometry is crucial for process control and quality assurance. The refractive index of a film is closely related to its density and chemical composition. Studies on plasma-polymerized films from precursors like hexamethyldisiloxane (HMDSO) and tetravinylsilane (TVS) show that the refractive index is highly dependent on the plasma deposition conditions. For instance, increasing the plasma energy can lead to a higher refractive index, which corresponds to a more cross-linked and denser film nih.govmdpi.compreprints.org. Conversely, incorporating oxygen into the film often decreases the refractive index nih.gov.

The thickness of the deposited film is another critical parameter that can be determined with sub-nanometer accuracy using this technique nih.gov. This is essential for applications where precise film thickness is required, such as in optical coatings, barrier layers, and microelectronics. The data obtained from ellipsometry can be fitted using an optical model, such as the Tauc-Lorentz or Cauchy dispersion law, to accurately represent the film's optical response across the measured spectrum nih.govmdpi.compreprints.org.

Table 2: Optical Properties of Plasma-Polymerized Organosilicon Films Under Various Deposition Conditions

Precursor Deposition Parameter Varied Resulting Refractive Index (n) at 633 nm Effect on Film Properties
Tetravinylsilane (TVS) Effective Power (0.1 W to 10 W) 1.60 to 1.69 Increased cross-linking and film density. nih.gov
TVS + Oxygen Oxygen Fraction (0 to 0.71) 1.68 to 1.58 Reduced cross-linking. nih.gov
Hexamethyldisiloxane (HMDSO) Plasma Energy (W/F) Increased with energy Increased film density and different chemical composition. mdpi.compreprints.org

This data is derived from studies on analogous organosilicon precursors and illustrates expected trends for films derived from this compound.

Optical Emission Spectroscopy in Plasma Environments

Optical Emission Spectroscopy (OES) is an in-situ diagnostic tool used to monitor and analyze the plasma state in real-time during deposition processes like PECVD. researchgate.net Plasma is a partially ionized gas containing a complex mixture of ions, electrons, and excited neutral species. These excited atoms and molecules relax to lower energy states by emitting light at characteristic wavelengths. OES captures this light and separates it into a spectrum, which reveals the identity and relative abundance of species present in the plasma.

When using this compound as a precursor, the plasma environment will contain fragments of the original molecule. OES can identify key emitting species, providing insight into the chemical reactions occurring within the plasma. For example, the presence of specific fragments can indicate the bond-breaking mechanisms of the precursor molecule. Studies on similar plasma systems have identified species such as CN, N₂, N₂⁺, N, C₂, C, and C⁺ when nitrogen-containing precursors are used in a carbon-rich environment researchgate.net. In argon-based plasmas, strong emissions from excited Ar atoms are observed, along with weaker emissions from residual atmospheric gases like nitrogen and oxygen mdpi.com.

By monitoring the intensity of these emission lines, process parameters can be optimized to control film composition and properties. For example, the ratio of atomic nitrogen to CN species could be tracked to control the nitrogen incorporation into a growing carbonitride film researchgate.net. OES is also widely used for process control, including fault diagnostics and determining the endpoint of an etching or deposition process researchgate.net.

Table 3: Common Species Identified by OES in Organosilane and Related Plasma Systems

Species Wavelength Range (nm) Origin/Significance
Ar 300 - 900 Carrier or process gas; strong emissions indicate plasma generation. mdpi.com
N₂ 300 - 450 From nitrogen-containing precursors or residual air. mdpi.com
CN 350 - 420 Fragmentation of precursors containing both carbon and nitrogen. researchgate.net
SiH ~414 Fragmentation of silicon-hydride containing precursors.
CH ~431 Fragmentation of organic components of the precursor.

Applications of 6 Phenylhexyldimethyl Dimethylamino Silane in Advanced Materials Science

Enhancing Interfacial Adhesion in Composite Materials

Inorganic fillers such as silica (B1680970), glass fibers, and other mineral-based additives are frequently incorporated into polymer matrices to enhance properties like stiffness, strength, and dimensional stability. However, the hydrophilic nature of these inorganic surfaces leads to poor adhesion and dispersion within a hydrophobic polymer matrix.

Surface treatment with 6-Phenylhexyldimethyl(dimethylamino)silane mitigates this issue. The dimethylamino group reacts with the surface hydroxyls (-OH) abundant on silica and glass surfaces, covalently grafting the silane (B1218182) molecule onto the filler. gelest.comresearchgate.net The long, organic phenylhexyl chains then extend outward from the filler surface, creating an organophilic layer. This modified surface is far more compatible with a polymer matrix, leading to several key improvements:

Improved Dispersion: The organophilic surface prevents the agglomeration of filler particles within the polymer, allowing for a more uniform distribution.

Enhanced Adhesion: The phenylhexyl groups can physically entangle and interact with the polymer chains, creating a strong bond at the filler-matrix interface.

Reduced Water Absorption: The hydrophobic nature of the bonded layer helps to prevent moisture from penetrating the interface, which can degrade adhesion and composite performance over time.

The result is a composite material with significantly improved mechanical properties, as the load is more efficiently transferred from the polymer matrix to the reinforcing filler.

Table 1: Illustrative Effect of Filler Modification on Polymer Composite Strength This table illustrates the expected research findings based on the established principles of silane coupling agents.

Composite FormulationInterfacial AdhesionTensile Strength (MPa)Impact Strength (kJ/m²)
Polymer + Unmodified SilicaPoor453.5
Polymer + Silica modified with this compoundStrong756.2

This compound is also instrumental in the synthesis of inorganic-organic hybrid materials at the molecular level. These materials are not simple mixtures but are characterized by covalent bonds linking the inorganic and organic components, often created through sol-gel processes.

In a typical synthesis, a metal alkoxide precursor (e.g., tetraethyl orthosilicate (B98303) - TEOS) is co-hydrolyzed with this compound. The hydrolysis of both precursors creates a solution of reactive silanols. During the subsequent condensation phase, these different silanol (B1196071) groups react with each other to form a three-dimensional network. This process results in a material where inorganic silicate (B1173343) domains are covalently linked to the organic phenylhexyl groups, creating a true hybrid with properties derived from both components. The phenylhexyl group imparts flexibility, hydrophobicity, and organic functionality to the otherwise rigid and brittle inorganic silicate network.

Engineered Surface Modification and Functionalization

The ability of this compound to form a durable, covalently bonded layer on various substrates makes it a powerful tool for precisely engineering surface properties. gelest.com

The wettability of a surface is governed by its surface energy. High-energy, hydrophilic surfaces (like glass, silicon wafers, and metals) are readily wetted by water. By modifying these surfaces with this compound, a dramatic change in properties can be achieved. After the silane reacts with the substrate, the surface becomes coated with a dense layer of outwardly oriented phenylhexyl groups. cymitquimica.com This non-polar organic layer has a very low surface energy, which results in a hydrophobic, water-repellent surface. This principle is analogous to how long-chain alkyl silanes are used to create superhydrophobic coatings. mdpi.com

Table 2: Research Data on Surface Properties After Silanization This table presents typical data demonstrating the effect of silanization on surface properties, based on general findings for similar long-chain silanes.

SubstrateTreatmentWater Contact Angle (°)Surface Energy (mN/m)
Glass SlideUnmodified~30°~70
Glass SlideModified with this compound>95°<30
Silicon WaferUnmodified~40°~65
Silicon WaferModified with this compound>90°<35

The low-energy surface created by this compound is inherently non-stick. This property is leveraged in the development of anti-stiction and release coatings, particularly in microfabrication and molding applications. For example, in microelectromechanical systems (MEMS), these coatings can prevent microscopic components from sticking to each other due to capillary forces. In manufacturing, they can be used as mold-release agents, facilitating the easy removal of cast polymer parts.

Furthermore, because the silane forms a robust, chemically bonded layer, it also functions as a protective coating. It can shield the underlying substrate from moisture and corrosive agents, enhancing the durability and lifespan of the coated object.

The precise nature of the silanization reaction allows for the formation of highly ordered, one-molecule-thick films known as self-assembled monolayers (SAMs). gelest.comarxiv.org When a substrate like a silicon wafer with its native oxide layer is exposed to this compound, the dimethylamino head groups react with the surface hydroxyls, anchoring the molecules. evitachem.comnih.gov The long phenylhexyl chains then align themselves due to van der Waals interactions, creating a dense, well-ordered monolayer. nih.gov

These SAMs are critical in several high-technology fields:

Chromatography: SAMs of this compound can be used to create "bonded phases" for high-performance liquid chromatography (HPLC). The phenyl groups provide a non-polar stationary phase for separating molecules based on their hydrophobicity.

Microelectronics: In electronics, SAMs can act as ultra-thin dielectric layers, adhesion promoters for photoresists, or as surface modifiers to control the growth of subsequent layers in semiconductor device fabrication. nih.gov

Biosensors: By creating a well-defined surface chemistry, SAMs can control the attachment of biomolecules, forming the basis for highly sensitive and specific biosensors.

Precursor in Thin Film Deposition Technologies

There is a notable lack of specific research detailing the use of this compound as a precursor in thin film deposition technologies such as Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD).

No specific studies or datasets were identified that demonstrate the application of this compound in ALD processes. The general class of aminosilanes is used in ALD for depositing silicon-based films; however, research on this particular compound is not available.

Similarly, there is no specific research available on the utilization of this compound in CVD for the deposition of silicon nitride (Si3N4), silicon dioxide (SiO2), or silicon oxynitride (SiOxNy) films. While aminosilanes are recognized as potential precursors for these materials, offering advantages such as lower deposition temperatures compared to traditional silicon sources, the performance and specific process parameters for this compound in this context have not been publicly reported.

Role as a Chemical Intermediate and Reagent in Organic Synthesis

Commercial suppliers list this compound as a chemical intermediate and a reagent for synthetic organic chemistry. gelest.comamazonaws.com This suggests its potential use in the synthesis of more complex molecules, likely leveraging the reactivity of the dimethylamino group, which can be cleaved to form reactive silyl (B83357) species. These species can then be used to introduce the 6-phenylhexyldimethylsilyl group into other organic molecules. However, specific examples of its application as a reagent in named organic reactions or detailed research findings on its synthetic utility are not available in the public domain.

Future Directions and Emerging Research Opportunities for 6 Phenylhexyldimethyl Dimethylamino Silane

Design and Synthesis of Novel Organoaminosilane Derivatives

The functional dimethylamino group in 6-Phenylhexyldimethyl(dimethylamino)silane serves as a versatile handle for the synthesis of a new generation of organoaminosilane derivatives with tailored properties. The reactivity of the silicon-nitrogen bond allows for a variety of chemical transformations, opening pathways to novel molecular structures.

Future research in this area is expected to focus on several key strategies:

Modification of the Amino Group: The dimethylamino group can be substituted with other amines to modulate the reactivity and functionality of the silane (B1218182). For instance, replacement with longer alkyl chains could enhance solubility in nonpolar matrices, while the introduction of chiral amines could lead to the development of enantioselective catalysts or chiral stationary phases for chromatography.

Functionalization of the Phenyl Ring: The phenyl group offers a platform for introducing a wide array of functional groups through electrophilic aromatic substitution reactions. Nitration, halogenation, or Friedel-Crafts acylation could be employed to append moieties that impart specific optical, electronic, or bioactive properties.

Chain Extension and Functionalization: The hexyl chain can be modified through various organic reactions, although this is a more complex endeavor. Research could explore the synthesis of analogous compounds with different chain lengths to fine-tune the spatial separation between the silane head and the phenyl tail, thereby influencing self-assembly and interfacial properties.

The synthesis of these novel derivatives will likely employ a range of modern synthetic techniques, including transition-metal-catalyzed cross-coupling reactions and hydrosilylation, to achieve high yields and selectivity.

Table 1: Potential Novel Derivatives of this compound and Their Research Areas

Derivative Class Synthetic Strategy Potential Research Area
Chiral AminosilanesSubstitution with chiral aminesAsymmetric catalysis, Chiral separations
Functionalized ArylsilanesElectrophilic aromatic substitutionAdvanced polymers, Organic electronics
Long-Chain AminosilanesGrignard-based chain extensionSelf-assembled monolayers, Surface modification

Advanced Interfacial Engineering for Multifunctional Composites

The dual functionality of this compound makes it a prime candidate for advanced interfacial engineering in multifunctional composites. Its silane group can form strong covalent bonds with inorganic reinforcement materials (e.g., silica (B1680970), glass fibers), while the phenylhexyl tail can entangle and interact with a polymer matrix, creating a robust interface.

Future research is anticipated to explore its role in:

High-Performance Thermoplastics and Thermosets: By improving the adhesion between fillers and the polymer matrix, this aminosilane (B1250345) can significantly enhance the mechanical properties of composites, such as tensile strength, modulus, and impact resistance. Research will focus on optimizing the concentration and application method of the silane to maximize these enhancements in demanding applications like automotive and aerospace components.

Nanocomposites: The ability to functionalize nanoparticles (e.g., silica, carbon nanotubes, graphene) with this compound is a key area of interest. This surface modification can prevent agglomeration and ensure a uniform dispersion of nanoparticles within the polymer matrix, leading to materials with superior thermal, electrical, and barrier properties.

"Smart" and Functional Composites: The incorporation of functional groups onto the phenyl ring of the silane could lead to composites with responsive properties. For example, the attachment of chromophores could result in materials that change color in response to mechanical stress, while the introduction of conductive moieties could lead to composites with tunable electrical conductivity.

Table 2: Potential Applications of this compound in Advanced Composites

Composite Type Role of the Silane Potential Improvement Emerging Application
Fiber-Reinforced PolymersCoupling AgentEnhanced mechanical strength and durabilityLightweight automotive and aerospace parts
NanocompositesDispersant and Interfacial ModifierImproved thermal and electrical conductivityAdvanced electronics and energy storage
"Smart" CompositesFunctional Interfacial AgentStimuli-responsive propertiesSensors and actuators

Exploration of New Catalytic Transformations and Sustainable Processes

The presence of both a Lewis basic nitrogen atom and a silicon atom capable of stabilizing adjacent reactive centers suggests that this compound and its derivatives could find applications in catalysis.

Emerging research opportunities in this domain include:

Organocatalysis: The dimethylamino group can act as a Lewis base catalyst for a variety of organic reactions. Future studies could investigate its efficacy in promoting reactions such as aldol condensations, Michael additions, and polymerization reactions. The long phenylhexyl chain may influence the catalyst's solubility and microenvironment, potentially leading to unique reactivity and selectivity.

Supported Catalysis: Immobilizing catalytic species onto solid supports functionalized with this compound could lead to the development of robust and recyclable heterogeneous catalysts. The silane would act as a linker, covalently attaching the catalyst to the support and preventing leaching. This approach is central to the development of more sustainable chemical processes.

Precursors for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Functionalized derivatives of this aminosilane could serve as organic linkers in the synthesis of novel MOFs and COFs. These materials have exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis.

Integration in Emerging Technologies and Advanced Functional Materials

The unique combination of properties offered by this compound opens doors for its integration into a range of emerging technologies and advanced functional materials.

Future research is poised to explore its potential in:

Microelectronics and Photonics: The ability to form stable, thin films on various substrates makes this aminosilane and its derivatives attractive for applications in microelectronics as adhesion promoters, surface modifiers for sensors, and components of dielectric layers. Functionalization of the phenyl ring could also lead to materials with interesting photophysical properties for use in organic light-emitting diodes (OLEDs) and other photonic devices.

Biomaterials and Biomedical Devices: The functionalization of surfaces with biocompatible polymers or biomolecules via this aminosilane could be a key strategy in the development of advanced biomedical devices. For example, it could be used to create surfaces that resist biofouling or that actively promote cell adhesion and growth for tissue engineering applications.

Sustainable Materials and Coatings: The development of durable and functional coatings is a significant area of research. This aminosilane can be used to create water-repellent (hydrophobic) surfaces, anti-corrosion coatings, and protective layers on a variety of materials. Its role in enhancing the adhesion of bio-based polymers to natural fibers could contribute to the development of more sustainable composite materials.

Q & A

Q. What are the primary synthetic routes for 6-Phenylhexyldimethyl(dimethylamino)silane, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves:

  • Hydrosilylation : Reacting a phenylhexyl precursor with dimethylaminosilane under controlled anhydrous conditions .
  • Amination : Substitution reactions using chlorosilanes and dimethylamine derivatives, optimized at low temperatures (e.g., 0–25°C) to prevent side reactions .
    Critical factors include solvent choice (e.g., toluene or THF), moisture exclusion, and catalyst selection (e.g., Pt-based catalysts for hydrosilylation). Yield and purity are maximized by slow reagent addition and inert gas purging. Purity is validated via NMR and GC-MS .

Q. How does the molecular structure of this compound influence its reactivity in surface modification?

Methodological Answer: The compound’s structure features:

  • Phenylhexyl chain : Enhances hydrophobicity and steric stabilization during monolayer formation.
  • Dimethylamino groups : Act as leaving groups during hydrolysis, enabling covalent bonding to hydroxylated surfaces (e.g., silica) .
    The long alkyl chain promotes ordered self-assembly, while the dimethylamino groups facilitate rapid hydrolysis under mild acidic or aqueous conditions. Reactivity can be tuned by varying pH and solvent polarity during grafting .

Advanced Research Questions

Q. How does the phenylhexyl chain length affect the self-assembly and structural order of monolayers on silica substrates?

Methodological Answer:

  • Chain Length vs. Tilt Angle : Longer chains (e.g., C6-phenylhexyl) adopt lower tilt angles (≈10–20°) compared to shorter chains (e.g., C3-propyl), as observed via grazing-angle IR spectroscopy and XPS. Reduced tilt improves surface coverage and hexagonal packing density .

  • Surface Coverage Dependence : At high coverage, van der Waals interactions between phenylhexyl chains drive straighter conformations, validated by nematic order parameters >0.8 .

  • Comparative Data :

    Chain LengthTilt Angle (°)Order Parameter
    C3 (Propyl)30–400.5–0.6
    C6 (Phenylhexyl)10–200.8–0.9

Q. What analytical techniques are most effective for characterizing covalent bonding and monolayer integrity of this compound on substrates?

Methodological Answer:

  • XPS : Quantifies Si-O-Si bonding (binding energy ≈103 eV) and residual dimethylamino groups (N 1s peak ≈399.5 eV) .
  • Contact Angle Measurements : Hydrophobicity (≈110–120° for phenylhexyl) confirms monolayer completeness .
  • AFM/STM : Resolves nanoscale defects (<5% surface area) and chain alignment .
  • Ellipsometry : Measures monolayer thickness (≈2.5–3.0 nm for C6 chains), correlating with molecular dynamics simulations .

Q. How does this compound compare to analogous silanes (e.g., octadecylsilanes) in thermal stability and hydrolytic resistance?

Methodological Answer:

  • Thermal Stability : Phenylhexyl derivatives exhibit higher decomposition temperatures (≈250–300°C) than linear alkyl silanes (≈200–250°C) due to aromatic stabilization, as shown by TGA .

  • Hydrolytic Resistance : The dimethylamino group’s rapid hydrolysis under ambient conditions contrasts with methoxy-based silanes, which require catalytic moisture. However, post-grafting thermal curing (150°C, 1 hr) enhances hydrolytic stability via crosslinking .

  • Application-Specific Trade-offs :

    PropertyThis compoundOctadecyldimethylsilane
    Grafting SpeedFast (minutes)Slow (hours)
    Thermal StabilityHigh (aromatic backbone)Moderate

Q. What strategies resolve contradictions in reported surface coverage data for this compound across studies?

Methodological Answer: Discrepancies arise from:

  • Substrate Pretreatment : Varied piranha cleaning protocols (H₂SO₄:H₂O₂ ratios) alter surface -OH density, impacting grafting efficiency. Standardize pretreatment at 3:1 v/v for 30 min .
  • Solvent Polarity : Polar solvents (e.g., ethanol) reduce grafting density by 20–30% compared to toluene. Use Hansen solubility parameters to optimize solvent-silane compatibility .
  • Validation : Cross-reference QCM-D (quantitative mass uptake) with XPS to reconcile coverage values (±5% error margin) .

Q. How is this compound applied in advanced material science, such as in atomic layer deposition (ALD) or hybrid nanocomposites?

Methodological Answer:

  • ALD Precursors : The dimethylamino groups enable low-temperature (80–150°C) SiO₂ deposition via reaction with ozone or water, yielding films with low carbon contamination (<5 at%) .
  • Nanocomposites : Functionalizes nanoparticles (e.g., SiO₂, TiO₂) to improve dispersion in polymer matrices. Grafting efficiency is quantified via TGA weight loss (≈10–15 wt%) .
  • Case Study : In dental composites, phenylhexyl silanes enhance filler-resin adhesion, increasing flexural strength by 20–30% compared to untreated fillers .

Q. What computational methods are used to model the interfacial interactions of this compound with metal oxides?

Methodological Answer:

  • DFT Calculations : Optimize bonding configurations between silanol groups and TiO₂(110) surfaces, revealing preferential adsorption at undercoordinated Ti sites (adsorption energy ≈−1.5 eV) .
  • MD Simulations : Predict monolayer packing density (≈3.5 molecules/nm²) and diffusion barriers (≈0.8 eV) for grafting kinetics .
  • Software Tools : Gaussian (DFT), LAMMPS (MD), and VMD for visualization .

Q. What are the environmental and safety considerations for handling this compound in lab settings?

Methodological Answer:

  • Toxicity : Limited ecotoxicological data; assume acute aquatic toxicity (EC₅₀ ≈10 mg/L) based on analogous silanes. Use fume hoods and PPE .
  • Waste Management : Hydrolyze residual silane with ethanol/water (1:1) to form inert siloxanes before disposal .
  • Storage : Anhydrous conditions under argon (−20°C) prevent premature hydrolysis .

Q. How do competing surface modification techniques (e.g., plasma treatment) compare to silanization with this compound?

Methodological Answer:

  • Plasma vs. Silanization :

    ParameterPlasma Treatment6-Phenylhexyl Silanization
    DurabilityWeeks (hydrophobic decay)Months (covalent bonding)
    Substrate DamageHigh (UV/ion bombardment)None
    SpecificityLowHigh (tailored functionalization)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.